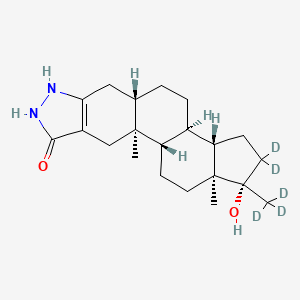

3'-Hydroxy Stanozolol-d5

Description

Overview of Anabolic Androgenic Steroid Metabolites in Analytical Contexts

Anabolic androgenic steroids (AAS) are synthetic derivatives of testosterone, and their analysis is a significant focus in both anti-doping and forensic science. researchgate.netnih.gov When AAS are administered, they undergo extensive biotransformation in the body, primarily in the liver, through phase I and phase II metabolism. nih.gov This results in the formation of various metabolites that are then excreted, mainly in urine. nih.govnih.gov

In analytical contexts, it is often these metabolites, rather than the parent steroid, that are the primary targets for detection. nih.govresearchgate.net This is because the parent compound may only be present in very low concentrations and for a short duration, whereas certain metabolites can be detected for much longer periods, extending the window for identifying substance use. nih.govresearchgate.netresearchgate.net For the anabolic steroid Stanozolol (B1681124), key metabolites identified in human urine include 3'-hydroxystanozolol (B1257409), 16β-hydroxystanozolol, and 4β-hydroxystanozolol. nih.govdshs-koeln.de Among these, 3'-hydroxystanozolol is recognized as a major and crucial long-term metabolite. caymanchem.combertin-bioreagent.comdshs-koeln.de

The detection of these metabolites requires highly sensitive and specific analytical techniques. hud.ac.uk World Anti-Doping Agency (WADA)-accredited laboratories commonly employ methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often using high-resolution mass spectrometry (HRMS) for enhanced sensitivity and specificity. nih.govhud.ac.uk These powerful techniques are essential for reliably identifying and quantifying steroid metabolites at the low concentrations required, such as the 2 ng/mL minimum required performance level (MRPL) set by WADA for 3'-hydroxystanozolol. nih.gov

Principles and Applications of Isotopic Labeling in Quantitative Chemical Analysis

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by an isotope of the same element. creative-proteomics.comwikipedia.org Isotopes are variants of a particular chemical element which differ in neutron number. For example, deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. longdom.org While chemically identical to their more common counterparts, molecules labeled with stable isotopes have a greater mass. longdom.orgmetwarebio.com This mass difference is the key principle behind their use in quantitative analysis. wikipedia.org

In quantitative mass spectrometry, stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. scioninstruments.comscispace.comnih.gov An internal standard is a compound with a known concentration that is added to a sample before processing. lgcstandards.com It serves as a reference point to correct for potential variations and errors that can occur during sample preparation, extraction, and instrumental analysis. scioninstruments.comlgcstandards.com

A SIL internal standard is nearly identical to the analyte (the substance being measured) in terms of chemical and physical properties, such as polarity, solubility, and ionization efficiency. scioninstruments.comscispace.com This means it behaves almost exactly like the analyte during complex sample preparation steps and during analysis by LC-MS or GC-MS. scioninstruments.com However, because of its different mass, the mass spectrometer can distinguish it from the non-labeled analyte. metwarebio.com By comparing the instrument's response for the analyte to the known amount of the co-analyzed SIL internal standard, analysts can achieve highly accurate and precise quantification, effectively compensating for sample loss and "matrix effects"—where other components in the sample suppress or enhance the instrument's signal. scioninstruments.comlgcstandards.commusechem.com

The Strategic Importance of 3'-Hydroxy Stanozolol-d5 as an Analytical Reference Standard

This compound is the deuterium-labeled version of 3'-hydroxystanozolol, a principal long-term metabolite of the synthetic anabolic steroid stanozolol. caymanchem.comusbio.net Its strategic importance lies in its role as an ideal internal standard for the sensitive and accurate quantification of 3'-hydroxystanozolol in anti-doping and forensic analyses. dshs-koeln.deusbio.net

The detection of stanozolol use is critically dependent on identifying its metabolites, as the parent drug is rapidly metabolized. nih.gov 3'-hydroxystanozolol is a key target analyte because it can be detected in urine for an extended period after administration. researchgate.netresearchgate.netnih.gov To ensure that analytical results are reliable and can withstand rigorous scientific and legal scrutiny, precise quantification is necessary.

This is where this compound becomes essential. By adding a known quantity of this compound to a urine sample at the beginning of the analytical workflow, it co-elutes with the native (unlabeled) 3'-hydroxystanozolol during chromatography but is separated by the mass spectrometer due to its higher mass (a mass difference of 5, from the five deuterium atoms). dshs-koeln.delgcstandards.com This allows for the correction of any variability during the analytical process, from extraction efficiency to instrument response. dshs-koeln.descioninstruments.com Research has demonstrated that using a deuterated internal standard like 3'-hydroxystanozolol-d3 (a version with three deuterium atoms) can act as a carrier, saturate active sites within the GC system, and lead to an improved and more stable signal for the target analyte, thereby increasing the reliability of detection, especially at low concentrations. dshs-koeln.de The use of this compound ensures the highest degree of confidence in identifying and quantifying stanozolol use.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Analyte Name | This compound | lgcstandards.com |

| Molecular Formula | C₂₁H₂₇D₅N₂O₂ | usbio.netlgcstandards.com |

| Molecular Weight | 349.52 | usbio.netlgcstandards.com |

| Unlabeled CAS No. | 2295-92-3 | lgcstandards.com |

| Labeled CAS No. | 853904-68-4 | usbio.netlgcstandards.com |

| Isotope Type | Deuterium | lgcstandards.com |

Table 2: Comparison of Unlabeled and Labeled Analytes in Mass Spectrometry

| Compound | Molecular Formula | Molecular Weight | Role in Analysis |

|---|---|---|---|

| 3'-hydroxystanozolol | C₂₁H₃₂N₂O₂ | 344.5 | Target Analyte (Metabolite) |

| This compound | C₂₁H₂₇D₅N₂O₂ | 349.52 | Isotope-Labeled Internal Standard |

Structure

3D Structure

Properties

CAS No. |

853904-68-4 |

|---|---|

Molecular Formula |

C21H32N2O2 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |

InChI Key |

SWPAIUOYLTYQKK-FYZHOQFBSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Verification of 3 Hydroxy Stanozolol D5

Chemical Synthesis Methodologies for Deuterated Stanozolol (B1681124) Metabolites

The creation of isotopically labeled standards such as 3'-Hydroxy Stanozolol-d5 is a multi-step process that demands careful control over reaction conditions to achieve specific deuterium (B1214612) incorporation and subsequent purification to a high degree.

While the specific steps for the pentadeuterated (d5) version are proprietary and detailed in patent literature, strategies for similar deuterated stanozolol analogs provide insight. For instance, the synthesis of a trideuterated (d3) version of stanozolol was accomplished in five steps. researchgate.net A key step in that synthesis was the introduction of the deuterium atoms via a Grignard reaction using deuterated methyl magnesium iodide (CD₃MgI) on an androstan-3β-ol-17-one precursor. researchgate.net For this compound, deuteration strategies would similarly target specific, metabolically stable positions on the molecule to prevent back-exchange of deuterium for hydrogen, ensuring the stability of the label. bioscientia.deassumption.edu Reaction optimization focuses on maximizing the incorporation of deuterium atoms at the desired positions while minimizing isotopic scrambling and the formation of undesired side products.

Following synthesis, the crude product undergoes extensive purification to isolate this compound with the high purity required for a reference material. The purification protocol often involves a combination of extraction and chromatographic techniques.

Urinary metabolites of stanozolol have been successfully isolated using chromatography on XAD-2 resin followed by preparative high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net A more targeted approach for 3'-hydroxy stanozolol, which is a basic drug, employs a double extraction procedure using solid-phase extraction (SPE). nih.gov This method utilizes Oasis MCX cartridges, which are specifically designed for mixed-mode cation exchange, effectively retaining basic compounds. The process involves:

Conditioning the SPE cartridge with methanol (B129727) and water.

Applying the acidified sample solution to the cartridge.

Washing the cartridge to remove impurities.

Eluting the target compound, 3'-hydroxy stanozolol, with a solution of methanol containing ammonium (B1175870) hydroxide. nih.gov

This SPE-based purification method has shown significant improvement in recovery, with values ranging from 56% to 97%, ensuring efficient isolation of the final product. nih.gov Final polishing steps may include recrystallization or further HPLC to achieve the requisite purity for certification.

Spectroscopic and Chromatographic Characterization for Isotopic Purity

To verify the identity, structure, and isotopic purity of the synthesized this compound, a suite of advanced analytical techniques is employed. These methods confirm that the deuterium atoms are in the correct positions and that the material is free from significant chemical and isotopic impurities.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of steroids and determining the precise location of isotopic labels. nih.govsci-hub.ru For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, would be performed. nih.govmdpi.com

The analysis, typically conducted in a deuterated solvent like deuterated chloroform (B151607) (CDCl₃), allows for the complete assignment of all ¹H and ¹³C signals in the molecule. rsc.orgnih.gov The successful incorporation of deuterium is confirmed by the disappearance of specific proton signals in the ¹H NMR spectrum at the sites of deuteration. Furthermore, the coupling patterns of adjacent protons are altered, providing definitive evidence of the label's position. The integration of the remaining proton signals allows for the quantification of the deuterium incorporation, a critical parameter for isotopic purity.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is essential for verifying the isotopic abundance and profiling any impurities. dshs-koeln.de High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms the incorporation of five deuterium atoms by comparing the measured mass to the theoretical mass of C₂₁H₂₇D₅N₂O₂ (349.52). nih.govlgcstandards.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. dshs-koeln.denih.gov The fragmentation of the stanozolol steroid framework produces characteristic product ions. dshs-koeln.de By comparing the fragmentation pattern of this compound with its unlabeled counterpart, analysts can confirm that the deuterium labels are located on fragments that are not easily lost, ensuring its utility as a stable internal standard. This detailed analysis also allows for the detection and identification of any residual starting materials, by-products, or isotopologues with fewer than five deuterium atoms, thereby establishing the isotopic and chemical purity of the material. dshs-koeln.de

| Technique | Application for this compound | Key Findings / Parameters |

| Solid-Phase Extraction (SPE) | Purification and isolation of the synthesized compound. | Employs mixed-mode cartridges (Oasis MCX) for basic drugs; achieves high recovery (56-97%). nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment. | Used in preparative scale for isolation and analytical scale for purity checks. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of deuterium label positions. | Utilizes 1D and 2D experiments (COSY, HSQC) to assign signals and confirm deuteration sites by observing the absence of specific proton signals. nih.govmdpi.com |

| Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Isotopic abundance, impurity profiling, and quantification. | Used to separate the compound from any impurities before MS analysis. dshs-koeln.de |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition. | Confirms the incorporation of five deuterium atoms by matching the experimental mass to the theoretical mass. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation via fragmentation analysis. | Confirms the location of deuterium labels on stable parts of the molecular structure and helps identify impurities. dshs-koeln.denih.gov |

Development and Certification of this compound as a Reference Material

The primary application of this compound is as a Certified Reference Material (CRM) or internal standard for quantitative analysis in doping control and forensic laboratories. nih.govsigmaaldrich.com Its development as a CRM involves a rigorous process of synthesis, purification, and comprehensive characterization, as outlined above.

Manufacturers provide the material as a neat solid or in solution, accompanied by a Certificate of Analysis (CoA). lgcstandards.comsigmaaldrich.com This document provides crucial information, including:

Compound identity and structure

CAS Number (853904-68-4) usbio.netlgcstandards.comclearsynth.com

Lot-specific concentration or exact weight lgcstandards.com

Chemical purity as determined by techniques like HPLC

Isotopic purity (e.g., percentage of d5) and the distribution of other isotopologues (d0 to d4), as determined by MS.

The use of a well-characterized, deuterated internal standard is critical for the accuracy and reliability of analytical methods. sigmaaldrich.com In quantitative mass spectrometry, this compound is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample extraction, recovery, and instrument response. dshs-koeln.desigmaaldrich.com This allows for precise and accurate quantification of the target metabolite, which is essential for meeting the stringent requirements of bodies like the World Anti-Doping Agency (WADA). nih.govdshs-koeln.de

Advanced Mass Spectrometric Methodologies Utilizing 3 Hydroxy Stanozolol D5

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the detection and quantification of stanozolol (B1681124) and its metabolites in various biological matrices. dshs-koeln.deresearchgate.net The use of 3'-Hydroxy Stanozolol-d5 as an internal standard is integral to many of these methods to ensure robustness and accuracy. nih.gov LC-MS/MS methods are often favored for their high sensitivity and specificity, and because they can frequently analyze metabolites without the need for chemical derivatization, which is often required for GC-MS. ugent.be

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) represents a significant advancement in the analysis of stanozolol metabolites. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater peak capacity, and much faster analysis times compared to traditional HPLC. This allows for better separation of metabolites from complex matrix components, reducing ion suppression and improving analytical accuracy. sciex.com When combined with the sensitivity and specificity of MS/MS, UHPLC-MS/MS methods can achieve very low limits of detection, often in the picogram-per-milliliter range. nih.govresearchgate.net The use of this compound in these methods is crucial for correcting analytical variability, especially at such low concentrations. scispace.comaptochem.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used for the LC-MS analysis of stanozolol metabolites. researchgate.netmetwarebio.com The choice between them depends on the polarity and thermal stability of the target analytes.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it highly effective for analyzing conjugated and hydroxylated stanozolol metabolites. metwarebio.com Optimization of ESI parameters is critical for maximizing sensitivity. This includes adjusting the mobile phase composition, where the use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can significantly enhance the formation of protonated molecules [M+H]⁺. ugent.beresearchgate.net Studies have shown that a mobile phase containing formic acid can double the signal intensity compared to one with acetic acid. ugent.be Other key parameters include optimizing the electrospray voltage, nebulizing and drying gas flows, and the temperature of the heated capillary. researchgate.netbioline.org.br

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more thermally stable compounds. researchgate.netmetwarebio.com In APCI, the sample is vaporized in a heated nebulizer before being ionized by a corona discharge. metwarebio.comrivm.nl While ESI often provides better results for stanozolol metabolites, APCI can be a viable alternative. ugent.beresearchgate.net Optimization involves adjusting the vaporizer temperature and corona discharge current to achieve efficient ionization without causing thermal degradation of the analytes. rivm.nl

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry scan mode used for quantification. researchgate.net In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity.

When using this compound as an internal standard, at least two MRM transitions are monitored: one for the analyte (3'-Hydroxy Stanozolol) and one for the internal standard. sciex.com Since the internal standard co-elutes with the analyte, any ion suppression or enhancement caused by the sample matrix affects both compounds nearly identically. texilajournal.com The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing it to a calibration curve. rug.nl This ratiometric approach corrects for variations during the analytical process, leading to highly accurate and precise quantification. scispace.comtexilajournal.com

Below is a table of representative MRM transitions used for the analysis of 3'-Hydroxy Stanozolol and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

|---|---|---|---|

| 3'-Hydroxy Stanozolol | 345.2 | 81.1, 97.1, 109.1 | Positive ESI |

| This compound | 350.2 | - | Positive ESI |

Note: Specific product ions for the d5 standard are chosen based on the fragmentation pattern observed during method development. The precursor ion reflects the mass increase from the five deuterium (B1214612) atoms. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of anabolic steroids. researchgate.net However, due to the low volatility and polar nature of hydroxylated stanozolol metabolites, direct analysis is challenging. dshs-koeln.deresearchgate.net Therefore, chemical derivatization is a mandatory step to improve their chromatographic behavior. ugent.bescielo.br

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. For stanozolol metabolites, the primary targets for derivatization are the hydroxyl groups.

Common derivatization approaches include:

Silylation: This is the most common technique, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. ugent.bescielo.br Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as ammonium iodide (NH₄I) and a reducing agent like ethanethiol, are used to form TMS-ethers. scielo.brdshs-koeln.de This procedure significantly improves the volatility and chromatographic peak shape of the metabolites. dshs-koeln.de

Acylation: This involves reacting the hydroxyl groups with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) to form perfluoroacyl esters. ugent.beresearchgate.net This not only increases volatility but also introduces electronegative atoms, which can enhance sensitivity in certain detection modes like negative chemical ionization.

The choice of derivatization agent can impact the sensitivity and specificity of the assay. For example, changing the derivatization method from MSTFA-based silylation to using HFBA has been shown to allow for the detection of lower concentrations of stanozolol in bovine urine. researchgate.netugent.be

| Derivatization Technique | Reagent(s) | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylation | MSTFA, TMIS, DTE | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Hydroxyl (-OH) | Heptafluorobutyryl (HFB) ester |

MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide; TMIS: Trimethyliodosilane; DTE: Dithioerythritol.

Once the derivatized analytes are separated by the gas chromatograph, they are ionized before mass analysis. The two most common ionization techniques in GC-MS are Electron Ionization and Chemical Ionization. scioninstruments.com

Electron Ionization (EI): EI is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. scioninstruments.com This process imparts significant energy, leading to extensive and reproducible fragmentation. scioninstruments.com The resulting mass spectrum is a unique "fingerprint" of the compound, which is excellent for structural elucidation and identification by comparing it to spectral libraries. ugent.bescioninstruments.com For derivatized stanozolol metabolites, EI-GC-MS provides characteristic fragment ions that are monitored for confirmation. researchgate.netresearchgate.net

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. scioninstruments.com This results in significantly less fragmentation than EI, often preserving the molecular ion or producing a prominent protonated molecule [M+H]⁺. scioninstruments.com This is particularly useful for confirming the molecular weight of the derivatized analyte, which might be weak or absent in the EI spectrum. scioninstruments.com Negative Chemical Ionization (NCI) can be particularly sensitive for compounds derivatized with electronegative groups (e.g., via HFBA), allowing for very low detection limits. oup.comnih.gov

The complementary nature of EI and CI makes them powerful tools. EI provides structural confirmation through its detailed fragmentation pattern, while CI confirms the molecular weight of the derivatized metabolite. scioninstruments.com

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometry techniques that provide high sensitivity and selectivity for quantifying specific compounds. scioninstruments.comnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (m/z) corresponding to the analytes of interest, rather than scanning the entire mass spectrum. scioninstruments.comthermofisher.com This targeted approach increases the dwell time on the ions of interest, significantly boosting the signal-to-noise ratio and allowing for the detection of trace-level substances. scioninstruments.com

SRM, also known as Multiple Reaction Monitoring (MRM), offers an additional layer of specificity. nih.gov It is a tandem mass spectrometry (MS/MS) technique where a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion from that fragmentation is monitored in the second mass analyzer. researchgate.net This precursor-to-product ion transition is highly characteristic of a particular compound, which drastically reduces background interference and enhances analytical confidence. researchgate.net

In the context of stanozolol analysis, these targeted techniques are essential for detecting its metabolites at very low concentrations. For gas chromatography-mass spectrometry (GC-MS) analysis after derivatization, specific ions are monitored. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), which doesn't typically require derivatization, SRM is the preferred method. The use of a stable isotope-labeled internal standard like this compound is critical in these analyses. It follows the same extraction and analytical pathway as the target analyte, but because it has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification and compensates for any analyte loss during sample preparation.

Below is a table illustrating typical ions monitored for stanozolol metabolites. The corresponding ions for this compound would be shifted by 5 mass units (or as per the specific labeling pattern).

| Analysis Mode | Analyte | Precursor Ion (m/z) | Product/Monitored Ions (m/z) | Reference |

| GC-MS (SIM) | 3'-Hydroxystanozolol (B1257409) (derivatized) | N/A | 669 | nih.gov |

| LC-MS/MS (SRM) | 16β-Hydroxystanozolol | 345 | 81, 109, 121 | dshs-koeln.de |

| GC/HRMS (MID) | 3'-Hydroxystanozolol (derivatized) | N/A | 545.3415 | dshs-koeln.de |

| Multiple Ion Detection (MID) on a high-resolution instrument is analogous to SIM. |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, offering a high degree of confidence in compound identification. Unlike targeted methods like SIM or SRM, HRMS can be operated in full-scan mode to collect data on all ions, making it an excellent tool for comprehensive metabolite profiling and identifying previously unknown metabolites. thermofisher.comuit.no

The use of HRMS coupled with liquid chromatography (LC-HRMS) has become a powerful strategy in doping control to expand the detection window for substances like stanozolol. thermofisher.com It enables the direct detection of conjugated metabolites, such as glucuronides, without the need for enzymatic hydrolysis, simplifying sample preparation. thermofisher.comuit.no For instance, the detection of 3'-OH-stanozolol glucuronide and newly identified long-term metabolites like stanozolol-N-glucuronide has been significantly improved by LC-HRMS methods. thermofisher.comuit.no

Research has demonstrated the utility of LC-HRMS in creating "urine fingerprints" to assess the global biological effects of stanozolol administration and to identify a wide range of metabolic products in various biological fluids, including blood plasma and seminal fluid. nih.govhilarispublisher.com The high mass accuracy allows for the differentiation of metabolites with very similar masses, which might be indistinguishable with lower-resolution instruments.

The table below shows the calculated exact masses for stanozolol and some of its key metabolites, illustrating the precision afforded by HRMS.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Reference |

| Stanozolol | C₂₁H₃₂N₂O | 328.2515 | thermofisher.com |

| 3'-Hydroxystanozolol | C₂₁H₃₂N₂O₂ | 344.2464 | thermofisher.com |

| 3'-Hydroxystanozolol-O-glucuronide | C₂₇H₄₀N₂O₈ | 520.2785 | thermofisher.com |

| 16-oxo-stanozolol | C₂₁H₃₀N₂O₂ | 342.2307 | thermofisher.com |

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application with this compound

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. osti.gov The core principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample. osti.gov This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, Carbon-13). osti.govresearchgate.net

The isotopically labeled standard, such as this compound, is added to the sample at the earliest stage of the analytical procedure. usbio.net It equilibrates with the endogenous (unlabeled) analyte and experiences the exact same processing, including extraction, derivatization, and injection. dshs-koeln.de Because the mass spectrometer can differentiate between the labeled and unlabeled forms based on their mass difference, the ratio of the two is measured. osti.gov Since the amount of added labeled standard is precisely known, this measured ratio allows for the accurate calculation of the unknown concentration of the native analyte. osti.govdshs-koeln.de A key advantage of IDMS is that the final quantification is independent of analyte recovery during sample preparation, as any losses will affect the analyte and the standard equally, leaving their ratio unchanged. osti.gov

Specifically, this compound serves as an ideal internal standard for the quantification of 3'-Hydroxystanozolol. researchgate.net Studies have shown that using a deuterated analog significantly improves the analytical performance, especially at low concentrations near the required detection limits. dshs-koeln.de The deuterated standard co-elutes with the target analyte and can act as a "carrier," saturating active sites within the chromatography system that might otherwise cause the analyte to degrade or adsorb, leading to signal loss. dshs-koeln.de This results in improved peak shape, enhanced sensitivity, and more robust and reliable quantification, making it an indispensable tool in high-sensitivity applications like anti-doping analysis. researchgate.netdshs-koeln.de

Rigorous Analytical Method Validation and Quality Control Protocols Incorporating 3 Hydroxy Stanozolol D5

Validation Parameters for Robust Quantitative Assays

The validation of analytical methods employing 3'-Hydroxy Stanozolol-d5 is fundamental to guaranteeing that the data generated is fit for its intended purpose. This process involves a comprehensive evaluation of several key performance characteristics.

Assessment of Specificity and Matrix Interference

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of this compound, this involves ensuring that no other endogenous or exogenous substances in the biological matrix, such as urine or blood, interfere with its detection and quantification.

Matrix interference, a common challenge in bioanalysis, can lead to ion suppression or enhancement in mass spectrometry-based assays, thereby affecting the accuracy of the results. The use of a stable isotope-labeled internal standard like this compound is designed to mitigate these effects, as it co-elutes with the analyte and experiences similar matrix effects. Studies have shown that for stanozolol (B1681124) and its metabolites, matrix effects can be a significant factor, and the use of an appropriate internal standard is crucial for accurate quantification. While specific data for this compound is not widely published, the principle remains that its chemical and physical properties are nearly identical to the analyte, thus compensating for variations in sample preparation and instrument response.

A study focusing on the detection of 3'-hydroxy-stanozolol glucuronide reported a matrix effect, expressed as ion enhancement, of +14%. researchgate.netnih.gov This highlights the importance of an internal standard to correct for such matrix-induced variations.

Linearity, Calibration Range, and Sensitivity Determination

Linearity and Calibration Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. For the quantification of 3'-hydroxy stanozolol using its deuterated internal standard, a linear relationship between the response ratio (analyte peak area / internal standard peak area) and the concentration of the analyte is established.

A study on the confirmation of 3'-hydroxy stanozolol in human urine constructed a three-point calibration curve in the range of 1-10 ng/mL, achieving a correlation coefficient (r²) of 0.9999. dshs-koeln.de Another study established linearity for stanozolol and its metabolites over a concentration range with regression coefficients greater than 0.98. nih.gov

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the analysis of 3'-hydroxy stanozolol, a method was developed with a detection level as low as 1 ng/mL. nih.gov Another sensitive method for the detection of intact 3'-hydroxy-stanozolol glucuronide reported a limit of detection (LOD) of 50 pg/mL. researchgate.netnih.govugent.be

Below is a representative data table illustrating typical linearity and sensitivity parameters for a quantitative assay of 3'-hydroxy stanozolol, which would be analogous to a method employing this compound.

| Parameter | Value |

| Calibration Range | 1 - 10 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

Evaluation of Precision (Repeatability and Intermediate Precision)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A study validating a method for stanozolol-N-glucuronides achieved a precision of 3.1% – 7.8%. nih.gov

The following table provides an example of precision data for a hypothetical validated method.

| Concentration Level | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

| Low QC (2 ng/mL) | < 5% | < 10% |

| Medium QC (5 ng/mL) | < 5% | < 10% |

| High QC (8 ng/mL) | < 5% | < 10% |

Accuracy Assessment and Recovery Studies

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often assessed by analyzing samples with known concentrations (quality control samples) and comparing the measured concentration to the nominal concentration. The accuracy is typically expressed as the percentage of the nominal value. A validated method for stanozolol-N-glucuronides reported high accuracy in the range of 87.1% to 102.1%. nih.gov

Recovery: Recovery is a measure of the efficiency of an analytical procedure, from sample preparation to detection. It is determined by comparing the analytical response of an analyte in an extracted sample to the response of a standard solution of the same concentration. In a study on the purification of 3'-hydroxy stanozolol, the total recovery percentages were found to range from 56% to 97%. nih.gov Another method for detecting 3'-hydroxy-stanozolol glucuronide reported an extraction recovery of 93%. researchgate.netnih.gov

An illustrative data table for accuracy and recovery is presented below.

| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Recovery (%) |

| Low | 2 | 1.95 | 97.5 | 95 |

| Medium | 5 | 5.05 | 101 | 98 |

| High | 8 | 7.92 | 99.0 | 96 |

Stability of this compound in Analytical Solutions and Matrices

Stability studies are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. The stability of this compound should be evaluated in stock solutions and in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, and frozen) and for different durations.

A stability study of 3'-hydroxystanozolol (B1257409) glucuronide, a related compound, found it to be a stable compound. The half-life in methanol (B129727) at 37°C was 153 days, and in acetate (B1210297) buffer (pH 5.2), it was 376 days. Even under strong acidic conditions (pH 0.5), the half-life was 15 days. nih.gov These findings suggest that long-term storage of standards and samples, when refrigerated or frozen, should guarantee the stability of the compound. nih.gov

Implementation of this compound as a Quality Control Standard

In addition to its role as an internal standard for quantification, this compound can be utilized in the preparation of quality control (QC) samples. These QC samples are prepared at different concentration levels (low, medium, and high) and are analyzed alongside unknown samples in each analytical run.

The use of this compound in QC samples helps to:

Monitor the performance of the analytical method over time.

Ensure the accuracy and precision of the results for each batch of samples.

Identify any potential issues with the analytical system or procedure.

The deuterated standard, such as the d3 version of 3'-hydroxystanozolol, can also act as a carrier to improve the detection of the non-deuterated analyte, especially at low concentrations. dshs-koeln.de This is because it can saturate active sites in the chromatographic system, leading to improved peak shape and signal intensity for the target analyte. dshs-koeln.de

By incorporating this compound into a comprehensive quality control program, laboratories can ensure the continuous reliability and defensibility of their analytical results for the detection of stanozolol misuse.

Inter-laboratory Harmonization and Proficiency Testing Programs

Inter-laboratory harmonization and proficiency testing (PT) are critical components of a comprehensive quality assurance system for anti-doping laboratories. These programs are designed to ensure that all accredited laboratories can produce comparable and accurate results, regardless of their geographical location or the specific instrumentation used. The World Anti-Doping Agency (WADA) orchestrates an External Quality Assessment Scheme (EQAS) to monitor the performance of its accredited laboratories.

The primary objective of these programs is to identify and minimize inter-laboratory variability in analytical results. This is achieved by distributing identical, blind, or double-blind samples containing prohibited substances or their metabolites to participating laboratories. The results are then collated and statistically analyzed to assess the performance of each laboratory against established criteria.

The inclusion of 3'-hydroxystanozolol in these PT samples is routine, given that stanozolol is one of the most frequently detected anabolic agents in sports. To ensure the accurate quantification of this metabolite, laboratories are required to use appropriate internal standards. This compound is an ideal internal standard for this purpose due to its chemical and physical similarity to the target analyte. Its use allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis, thereby enhancing the accuracy and precision of the measurement.

While specific data from WADA's EQAS program are often confidential and not publicly detailed, the principles of such programs involve the assessment of laboratory performance based on several statistical measures. These can include the calculation of Z-scores, which indicate how far a laboratory's result deviates from the consensus value of the peer group.

Hypothetical Proficiency Test Data for 3'-hydroxystanozolol Quantification

The following interactive table illustrates the type of data that would be generated in a hypothetical proficiency testing round for the quantification of 3'-hydroxystanozolol. In such a scenario, participating laboratories would be provided with a sample containing a known concentration of the metabolite and would be expected to report their measured concentration. The use of this compound as an internal standard would be a critical component of the analytical methodology to achieve accurate results.

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, most laboratories report results close to the assigned value, resulting in Z-scores within the acceptable range (typically |Z| ≤ 2). A result like that from "Lab F" might trigger a review of their analytical procedures.

The successful participation in such PT schemes is a mandatory requirement for maintaining WADA accreditation. It demonstrates a laboratory's competence and its commitment to producing reliable and harmonized results, which is essential for the global fight against doping in sport. The consistent and appropriate use of internal standards like this compound is a fundamental aspect of achieving this high standard of analytical performance.

Strategic Applications of 3 Hydroxy Stanozolol D5 in Forensic Science and Anti Doping Research

Enhancement of Analytical Sensitivity and Specificity in Doping Control

The use of 3'-Hydroxy Stanozolol-d5 as an internal standard is fundamental to enhancing the sensitivity and specificity of analytical methods used in doping control. nih.gov In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the addition of a known quantity of the deuterated standard to a sample allows for accurate quantification of the target analyte, 3'-hydroxystanozolol (B1257409). nih.govclearsynth.com

This is particularly crucial when analyzing samples at very low concentrations, such as those near the Minimum Required Performance Limits (MRPL) set by the World Anti-Doping Agency (WADA). dshs-koeln.de For stanozolol (B1681124) metabolites, this limit is 2 ng/mL in urine. dshs-koeln.de The analysis of 3'-hydroxystanozolol can be challenging due to its pyrazole (B372694) structure, which makes it sensitive to active sites within the gas chromatograph, potentially leading to signal loss. dshs-koeln.de A deuterated internal standard, being chemically identical to the analyte, co-elutes and experiences similar analytical variations, including loss during sample preparation and matrix effects (ion suppression or enhancement). dshs-koeln.dekcasbio.com By normalizing the analyte's signal to the internal standard's signal, these variations are compensated for, leading to more accurate and reproducible results. clearsynth.comkcasbio.com

For instance, using a deuterated standard like 3'-hydroxystanozolol-d3 (a close analog to d5) has been shown to saturate active sites in the GC system, acting as a carrier and improving the detection of the non-deuterated metabolite. dshs-koeln.de This not only improves the reliability of detection but can also extend the lifespan of the GC column. dshs-koeln.de

Role of this compound in Long-Term Metabolite Detection Strategies

The enhanced sensitivity afforded by methods utilizing this compound is instrumental in strategies aimed at long-term metabolite detection. Stanozolol is extensively metabolized, and its metabolites can be detected in urine long after the parent compound is no longer present. nih.gov Identifying these long-term metabolites significantly extends the window of detection for stanozolol abuse. researchgate.netthermofisher.com

Metabolites such as 3'-hydroxystanozolol glucuronide have been identified as key long-term targets. nih.govresearchgate.net Highly sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required to detect the trace levels of these metabolites that are excreted weeks after administration. nih.govthermofisher.com The use of this compound is integral to the validation and application of these sensitive assays. It ensures that the quantification of these low-level metabolites is accurate, which is essential for extending detection windows. For example, one study demonstrated that with a sensitive LC-MS/MS method, 3'-hydroxy-stanozolol glucuronide could be confirmed for 10 days after a single 2mg oral dose, a significant extension compared to other methods. nih.gov Another study identified 17-epi-stanozolol-N-glucuronide as a favorable long-term metabolite, detectable up to 28 days post-administration. researchgate.net The reliability of such findings depends on the robust quantitative performance provided by a stable isotope-labeled internal standard.

Application in Challenging Biological Matrices for Stanozolol Metabolite Detection

Beyond urine, anti-doping and forensic analyses are increasingly exploring alternative biological matrices like hair and blood (serum/plasma) to gain different insights into an individual's drug use history. nih.govnih.gov These matrices present unique and significant analytical challenges, including complex sample preparation and high potential for matrix effects. clearsynth.comkcasbio.com

Hair Analysis: Hair can provide a long-term, retrospective history of drug use. nih.gov However, the concentration of metabolites incorporated into hair is typically very low (in the pg/mg range). nih.gov Furthermore, the extraction process from the hair matrix is complex. The use of this compound is critical to control for variability in the extraction recovery and to compensate for matrix effects, ensuring that the low levels of the target analyte are measured accurately. nih.govresearchgate.net

Blood (Serum/Plasma): Blood provides information on recent drug use. nih.gov Like hair, it is a complex matrix that can interfere with the ionization process in mass spectrometry. kcasbio.com A co-eluting stable isotope-labeled internal standard like this compound is essential to normalize the analytical response and ensure accurate quantification. kcasbio.com

Sensitive LC-MS/MS methods have been developed to determine stanozolol and 3'-hydroxystanozolol in these challenging matrices, demonstrating the feasibility of their analysis for both in-vivo metabolism studies and doping control. nih.govresearchgate.net

| Matrix | Lower Limit of Detection (LLOD) | Lower Limit of Quantification (LLOQ) |

|---|---|---|

| Urine | 0.125 ng/mL | 0.25 ng/mL |

| Hair | 0.25 pg/mg | 0.5 pg/mg |

Forensic Toxicology Methodologies for Anabolic Steroid Identification

In forensic toxicology, the unambiguous identification and accurate quantification of a prohibited substance are paramount. Methodologies for anabolic steroid identification must be robust, reliable, and validated to meet stringent legal and scientific standards, such as those set by WADA. nih.gov The use of this compound is a cornerstone of such methodologies. nih.gov

A typical forensic methodology involves several key steps:

Sample Preparation: This often begins with enzymatic hydrolysis (using enzymes like β-glucuronidase) to cleave conjugated metabolites, followed by an extraction procedure to isolate and concentrate the analytes from the biological matrix. nih.govnih.gov Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. nih.gov Improved SPE procedures have been shown to significantly increase the recovery of 3'-hydroxystanozolol. nih.gov

Chromatographic Separation: The extracted analytes are then separated using either gas chromatography (GC) or liquid chromatography (LC). dshs-koeln.dethermofisher.com

Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer, often a high-resolution (HRMS) or tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity. dshs-koeln.dethermofisher.comnih.gov

Throughout this process, this compound is added at the beginning of the sample preparation. Its presence allows the analyst to monitor for and correct any analyte loss during extraction and to normalize for any instrumental variability, thereby ensuring the integrity of the quantitative result. clearsynth.comnih.gov This approach enables the confirmation of 3'-hydroxystanozolol at the low ng/mL levels required by WADA and provides the high degree of certainty needed for forensic evidence. nih.gov

| Extraction Procedure | Concentration Spiked | Recovery Range |

|---|---|---|

| Procedure 1 (LLE-based) | 1, 2, 5, 10 ng/mL | 53% - 71% |

| Procedure 2 (SPE-based) | 1, 2, 5, 10 ng/mL | 56% - 97% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.